5-(3-Piperidylmethyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
5-(piperidin-3-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2 |
InChI Key |
PRXYGCGNEACQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CN=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Piperidylmethyl Thiazole and Its Structural Analogs
Retrosynthetic Analysis of the 5-(3-Piperidylmethyl)thiazole Architecture
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For this compound (I), two primary disconnection strategies can be envisioned.
Strategy A: Disconnection of the C-C bond between the thiazole (B1198619) and the piperidine (B6355638) moiety.
This is the most intuitive approach, breaking the bond between the thiazole C5 carbon and the adjacent methylene (B1212753) group. This leads to two key synthons: a 5-electrophilic thiazole derivative (II), such as a 5-(halomethyl)thiazole, and a piperidine nucleophile (III). The corresponding synthetic operation would be an alkylation or a related C-C bond-forming reaction. This strategy benefits from the modularity of assembling the two heterocyclic components in a late-stage step.
Strategy B: Formation of the thiazole ring on a piperidine-containing precursor.
In this alternative approach, the piperidine moiety is incorporated into one of the building blocks used for the thiazole ring synthesis. For instance, a key intermediate would be an α-haloketone or a related substrate bearing the 3-piperidylmethyl group (IV). Cyclization with a thioamide source (V), such as thioformamide, would then construct the thiazole ring, directly yielding the target scaffold. This strategy integrates the piperidine unit early in the synthetic sequence.
Both strategies rely on robust methods for constructing the substituted thiazole core, which are discussed in the following sections.
Establishment of the Thiazole Core: Classical and Emerging Synthetic Routes
The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These routes offer pathways to a wide array of substituted thiazoles, including those functionalized at the 5-position.
Hantzsch Thiazole Synthesis and its Adaptations for 5-Substituted Thiazole Formation
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole ring. nih.govwikipedia.org The classical reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. nih.govnih.govencyclopedia.pub The mechanism initiates with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov
This method can be readily adapted for the synthesis of 5-substituted thiazoles by selecting the appropriate α-halocarbonyl precursor. To obtain a 5-substituted product, the starting α-halocarbonyl must possess a substituent at the α-carbon that is not a hydrogen atom. For instance, the reaction of 1-bromo-3-substituted-propan-2-one with a thioamide would yield a 4-methyl-5-substituted thiazole.
Microwave-assisted Hantzsch reactions have gained traction as they often lead to shorter reaction times, improved yields, and cleaner product profiles compared to conventional heating methods. nih.govnih.gov Furthermore, multi-component variations of the Hantzsch synthesis, where the α-haloketone is formed in situ, enhance the efficiency of the process. nih.govbepls.com For example, a one-pot, three-component reaction of a ketone, a thiourea, and an oxidizing agent that introduces the halogen can directly produce 2-aminothiazoles. bepls.com
| Reactant 1 | Reactant 2 | Key Feature | Resulting Substitution Pattern | Reference |
|---|---|---|---|---|
| α-Haloketone | Thioamide | Classical method | 2,4- and/or 5-substituted | nih.govwikipedia.org |
| α-Haloketone | Thiourea | Forms 2-aminothiazoles | 2-Amino-4- and/or 5-substituted | organic-chemistry.org |
| Ketone, Halogen Source, Thiourea | - | One-pot/Multi-component | Variably substituted 2-aminothiazoles | nih.govbepls.com |
| Propargyl Bromides | Thiourea | Domino alkylation-cyclization | 2-Aminothiazoles | nih.gov |
Cook-Heilbron Synthesis Variants for Thiazole Ring Construction
The Cook-Heilbron synthesis, discovered in 1947, provides a direct route to 5-aminothiazoles. wikipedia.org This reaction involves the condensation of an α-aminonitrile with various sulfur-containing reagents such as carbon disulfide, dithioacids, or isothiocyanates. nih.govwikipedia.orgpharmaguideline.com The reaction proceeds under mild conditions, often at room temperature. wikipedia.org
The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur reagent (e.g., carbon disulfide). wikipedia.org This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed thioamide-like intermediate, and subsequent tautomerization yields the 5-aminothiazole product. The substituents at the 2- and 4-positions of the final thiazole can be varied by choosing different α-aminonitriles and sulfur-based reactants. wikipedia.org While this method is highly effective for producing 5-aminothiazoles, its application has been less widespread than the Hantzsch synthesis. wikipedia.org
Gabriel Synthesis Approaches for 2,5-Disubstituted Thiazoles
The Gabriel synthesis offers another classical route to the thiazole nucleus, particularly for preparing 2,5-disubstituted derivatives. researchgate.netanalis.com.my This method involves the dehydration and cyclization of α-acylaminoketones using a strong dehydrating and sulfurizing agent, typically phosphorus pentasulfide (P₂S₅). encyclopedia.pubanalis.com.my
The reaction is believed to proceed through the thionation of the amide carbonyl group of the α-acylaminoketone to form a thioamide intermediate. This is followed by an intramolecular cyclization involving the ketone carbonyl and subsequent elimination of water to afford the 2,5-disubstituted thiazole. researchgate.net The Gabriel synthesis is complementary to the Hantzsch method and is particularly useful when the required α-halocarbonyl precursors for the Hantzsch synthesis are unstable or difficult to access. organic-chemistry.org A recently developed metal-free variant involves treating N-substituted α-amino acids with thionyl chloride, which acts as both an activating agent and the sulfur source, to produce 2,5-disubstituted thiazoles in excellent yields. chemrxiv.orgnih.gov
Multi-Component Reaction Strategies for the Synthesis of Thiazole-Containing Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, have emerged as powerful tools in heterocyclic synthesis. nih.goviau.ir These reactions are highly atom-economical and operationally simple, often leading to complex molecular scaffolds in a single step. bepls.com
Several MCRs have been developed for the synthesis of thiazole derivatives. acs.orgmdpi.com For example, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can be employed to generate diversely substituted thiazoles under solvent-free conditions. iau.ir Another notable MCR involves the one-pot condensation of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides, which provides access to a wide variety of trisubstituted thiazoles. bepls.com Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes to catalyze the formation of thiazole derivatives under mild conditions with high yields. mdpi.com These strategies offer rapid access to libraries of thiazole-containing compounds for biological screening.
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Primary amines, dialkyl acetylenedicarboxylates, isothiocyanates | N-methyl imidazole, solvent-free, RT | Substituted thiazoles | iau.ir |
| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Microwave, H₂O, catalyst-free | Trisubstituted thiazoles | bepls.com |
| Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas, 45 °C | Substituted thiazoles | mdpi.com |
| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP, Room Temperature | Pyrazole-linked thiazoles | acs.org |
Transition-Metal-Catalyzed Methodologies for Thiazole Ring Functionalization and Construction
Transition-metal catalysis has revolutionized organic synthesis, and the construction of thiazoles is no exception. These methods include both the formation of the thiazole ring itself and the post-synthetic functionalization of a pre-formed thiazole core.
Palladium- and copper-catalyzed cross-coupling reactions are widely used for the C-H functionalization of thiazoles. For example, direct arylation of the C-H bond at the 2- or 5-position of the thiazole ring with aryl halides provides a powerful method for introducing aryl substituents without the need for pre-functionalization. nih.govorganic-chemistry.org Copper-catalyzed reactions have been developed for the synthesis of thiazoles from components like oximes, anhydrides, and potassium thiocyanate. nih.govorganic-chemistry.org
Rhodium(II) catalysts have been employed in a novel approach to synthesize 2,5-disubstituted thiazoles from 1-sulfonyl-1,2,3-triazoles and thionoesters. This method circumvents the limitations of the Hantzsch synthesis for this specific substitution pattern, which often suffers from the instability of the required α-haloaldehyde precursors. organic-chemistry.org Furthermore, iron(III) bromide has been shown to catalyze the formation of 4-substituted 5-thiocyano-2-aminothiazoles from vinyl azides and potassium thiocyanate, showcasing the role of transition metals in controlling regioselectivity. nih.gov These advanced methodologies offer access to thiazole derivatives that are difficult to obtain through classical synthetic routes. nih.gov
Green Chemistry Protocols in Thiazole Synthesis
The synthesis of the thiazole ring, a key structural motif in many pharmaceuticals, has traditionally relied on methods that often use hazardous solvents and harsh conditions. In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign protocols. acs.orgsemanticscholar.org These modern approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. acs.orgnottingham.ac.uk
Key green strategies for thiazole synthesis include:
Use of Green Solvents: Traditional solvents like DMF, pyridine (B92270), and nitrobenzene (B124822) are being replaced with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs). mdpi.combepls.com For instance, the Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of α-haloketones and thioamides, can be effectively performed in aqueous media. bepls.com Deep eutectic solvents, such as those composed of L-proline and ethylene (B1197577) glycol, have been successfully employed for the synthesis of thiazolo[5,4-d]thiazoles, offering a safe and eco-friendly reaction medium. mdpi.com
Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly reduce reaction times, improve yields, and minimize the formation of by-products. mdpi.com Microwave-assisted synthesis has been applied to one-pot, multi-component reactions to generate various thiazole derivatives rapidly and efficiently. bepls.com
Catalyst-Free and Recyclable Catalyst Systems: The development of catalyst-free reaction conditions simplifies product purification and reduces waste. Simple, high-yielding procedures for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles have been reported using water as a solvent without any catalyst. bepls.com Where catalysts are necessary, the focus is on heterogeneous and recyclable options to improve the sustainability of the process.
The following table summarizes various green chemistry protocols applicable to the synthesis of the thiazole core.
| Green Method | Reactants/Reaction Type | Solvent/Catalyst | Conditions | Advantages | Yield |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Multicomponent reaction of arylglyoxals, dicarbonyls, and thioamides | Water | Microwave irradiation | Short reaction time, high yield, no harmful by-products. bepls.com | Good to Very Good bepls.com |
| Deep Eutectic Solvents (DES) | Condensation of dithiooxamide (B146897) and aromatic aldehydes | L-proline:ethylene glycol (1:50) with Na₂S₂O₅ | 130 °C, 1 hour | Eco-friendly solvent, avoids hazardous reagents, often no purification needed. mdpi.com | 75-92% mdpi.com |
| Catalyst-Free Synthesis | Reaction of α-diazoketones and thiourea | PEG-400 | 100 °C, 2-3.5 hours | Simple, rapid, catalyst-free, excellent yields. bepls.com | 87–96% bepls.com |
| Aqueous Medium Synthesis | Reaction of dithiocarbamates and α-halocarbonyl compounds | Water | Reflux, 20 hours | High-yielding, avoids organic solvents. bepls.com | 75–90% bepls.com |
Strategies for the Introduction and Elaboration of the 3-Piperidylmethyl Side Chain
Attaching the 3-piperidylmethyl group to the C5 position of the thiazole ring is a critical step in the synthesis of the target molecule. This can be achieved through various C-C or C-N bond-forming strategies.
One approach to forming the thiazole-CH₂-piperidine linkage is to construct the central carbon-carbon bond. This typically involves the reaction of an organometallic thiazole derivative with a piperidine-based electrophile.
Grignard and Organolithium Reactions: A common strategy involves the preparation of a 5-thiazolyl Grignard reagent or a 5-lithiothiazole species. This can be accomplished by reacting a 5-bromothiazole (B1268178) derivative with magnesium or an organolithium reagent like n-butyllithium. This nucleophilic thiazole can then react with an appropriate electrophile, such as piperidine-3-carbaldehyde. The resulting secondary alcohol can be subsequently deoxygenated to furnish the desired methylene bridge. Alternatively, reaction with an N-protected 3-(chloromethyl)piperidine (B1630087) could directly form the C-C bond.
Wittig and Related Reactions: The Wittig reaction provides another route. A 5-(triphenylphosphonium)methylthiazole salt could be deprotonated to form a ylide, which would then react with an N-protected piperidine-3-one. The resulting exocyclic double bond can be reduced via catalytic hydrogenation to give the final C-C single bond linkage.
Perhaps the most direct and common methods for linking the two heterocyclic rings involve forming the C-N bond between the methylene bridge and the piperidine nitrogen. These strategies rely on functional group interconversions to prepare suitable coupling partners.
Nucleophilic Substitution: A highly convergent approach involves the reaction of a 5-(halomethyl)thiazole (e.g., 5-(chloromethyl)thiazole (B1295649) or 5-(bromomethyl)thiazole) with piperidine or a pre-synthesized 3-substituted piperidine. The piperidine nitrogen acts as a nucleophile, displacing the halide to form the C-N bond directly. This is a robust and widely used method for N-alkylation.
Reductive Amination: Reductive amination offers a powerful alternative. This reaction involves the condensation of a 5-formylthiazole (thiazole-5-carbaldehyde) with 3-aminopiperidine to form an intermediate imine, which is then reduced in situ to the secondary amine linkage. nih.govrsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (STAB). nih.gov This method is highly efficient and tolerant of a wide range of functional groups.
Amide Coupling Followed by Reduction: A two-step sequence can also be employed. Thiazole-5-acetic acid can be coupled with 3-aminopiperidine using standard peptide coupling reagents (e.g., DCC, EDC) to form an amide bond. nih.govresearchgate.net Subsequent reduction of the amide carbonyl group with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) yields the target methylene-amine linkage.
Stereoselective Synthesis Approaches for the Piperidine Moiety in this compound
The piperidine ring in this compound contains a stereocenter at the C3 position. Controlling the stereochemistry at this center is crucial for developing enantiomerically pure compounds. Several modern asymmetric synthesis strategies can be employed to prepare chiral 3-substituted piperidine precursors. nih.govresearchgate.net
Asymmetric Hydrogenation of Pyridine Derivatives: One of the most efficient methods for accessing chiral piperidines is the asymmetric hydrogenation of substituted pyridines or their activated pyridinium (B92312) salt derivatives. nih.gov This approach utilizes chiral transition metal catalysts, often based on rhodium or iridium, to achieve high levels of enantioselectivity. nih.gov
Catalytic Asymmetric Dearomatization: A powerful strategy involves the partial reduction of a pyridine ring, followed by a catalytic asymmetric carbometalation. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to couple arylboronic acids with dihydropyridine (B1217469) intermediates, furnishing 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction of the remaining double bond affords the chiral piperidine. This method was successfully applied in the formal syntheses of clinically relevant materials like Preclamol and Niraparib. acs.org
Biocatalytic Reductions: Enzymatic methods offer a green and highly selective route. For example, baker's yeast has been used for the stereoselective reduction of N-protected 3-oxo-piperidine carboxylates to their corresponding hydroxy esters with high diastereomeric and enantiomeric excess. nottingham.ac.uk The resulting chiral alcohol can then be further manipulated to introduce the desired side chain.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereocenter. While often requiring more steps, this method provides reliable access to enantiopure products.
The following table highlights key stereoselective methods for preparing 3-substituted piperidine precursors.
| Synthetic Approach | Key Reaction | Catalyst/Reagent | Advantages | Reference Example |
|---|---|---|---|---|
| Catalytic Asymmetric Dearomatization | Rh-catalyzed asymmetric reductive Heck reaction | Chiral Rhodium Complex | High yield and enantioselectivity, broad functional group tolerance. acs.org | Formal synthesis of Preclamol and Niraparib. acs.org |
| Asymmetric Hydrogenation | Hydrogenation of fluorinated pyridines | Chiral Rhodium(I) Complex with Pinacol borane | Highly diastereoselective, provides access to all-cis-piperidines. nih.gov | Synthesis of fluorinated piperidines. nih.gov |
| Biocatalysis | Reduction of β-keto esters | Baker's yeast | Environmentally friendly, high diastereo- and enantioselectivity. nottingham.ac.uk | Synthesis of chiral 3-hydroxy-piperidine-1,2-dicarboxylates. nottingham.ac.uk |
| Desymmetrization | Selective lactam formation | Organocatalyst | Provides access to functionalized chiral piperidines. nih.gov | Synthesis of γ-secretase modulator precursors. nih.gov |
Convergent and Divergent Synthetic Pathways to this compound Derivatives
The synthesis of this compound and its analogs can be designed using either convergent or divergent strategies, each offering distinct advantages for generating single targets or libraries of compounds.
Divergent Synthesis: A divergent strategy is ideal for creating a library of related compounds for structure-activity relationship (SAR) studies. This approach begins with a common intermediate that already contains the core structure, which is then subjected to various reactions to introduce diversity. For instance, one could synthesize a common precursor like N-Boc-3-(thiazol-5-ylmethyl)piperidine. The Boc protecting group can be removed, and the resulting secondary amine can be reacted with a wide array of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to generate a library of N-substituted derivatives. nih.gov Alternatively, starting with a functionalized thiazole precursor, such as 2-amino-5-(3-piperidylmethyl)thiazole, the amino group on the thiazole ring can be diazotized and converted into various other functional groups, providing another point of diversification. This strategy allows for the rapid generation of numerous analogs from a single, advanced intermediate. nih.govnih.gov
Advanced Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific literature and chemical databases has revealed a lack of specific, detailed spectroscopic data for the compound this compound. Consequently, the generation of an in-depth article focusing on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.
The inquiry sought a detailed analysis structured around Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, including:
¹H NMR Chemical Shift and Coupling Pattern Analysis: Specific chemical shifts (δ), coupling constants (J), and multiplicity for each proton in the molecule.
¹³C NMR Chemical Shift and Carbon Connectivity: Precise chemical shifts for each carbon atom.
Two-Dimensional NMR Techniques: Application of COSY, HSQC, HMBC, and NOESY to confirm the molecular structure.
Infrared (IR) and Raman Studies: Identification of characteristic vibrational frequencies for functional groups.
Conformational Analysis: Investigation of isomers and intramolecular interactions through vibrational spectroscopy.
While extensive research exists on the individual piperidine and thiazole ring systems, as well as various substituted derivatives, no publications were identified that provide the specific experimental spectra or assigned data for the combined molecule, this compound. The synthesis and characterization of numerous thiazole and piperidine derivatives have been reported, but this particular compound does not appear to have been the subject of a detailed spectroscopic study in the available literature.
Without access to primary experimental data from peer-reviewed sources, the creation of the requested data tables and the detailed scientific discussion for each specified subsection would require speculation, which would not meet the standards of scientific accuracy.
Should spectroscopic data for this compound become available in the future, the requested analysis could be completed.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 3 Piperidylmethyl Thiazole
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural analysis of organic molecules, providing not only the precise molecular mass but also invaluable information about the molecule's composition through its fragmentation patterns. For 5-(3-Piperidylmethyl)thiazole, HRMS with a high-resolution analyzer like an Orbitrap or FT-ICR would be used to determine its elemental composition with high accuracy (typically within 5 ppm), confirming the molecular formula C₉H₁₄N₂S. mdpi.com
Upon ionization, typically using electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, the compound undergoes collision-induced dissociation (CID) to produce a series of fragment ions. The fragmentation pathways are predictable based on the stability of the resulting ions and neutral losses. The structure of this compound suggests several likely fragmentation routes. sapub.org
One of the most probable initial fragmentation events is the cleavage of the C-C bond between the methylene (B1212753) bridge and the piperidine (B6355638) ring, a common pathway in such structures. This would lead to the formation of a stable, resonance-delocalized thiazolylmethyl cation. Another significant fragmentation pathway involves the piperidine ring, which can undergo characteristic ring-opening reactions or the loss of small neutral molecules. sapub.orgnih.gov The thiazole (B1198619) ring itself is relatively stable, but it can also fragment under higher energy conditions. nih.gov
A plausible fragmentation pathway for protonated this compound is detailed below, outlining the expected key fragment ions and their theoretical precise masses.
Table 1: Proposed HRMS Fragmentation Data for [C₉H₁₄N₂S+H]⁺
| Proposed Fragment Ion (m/z) | Molecular Formula | Description of Loss |
| 183.0978 | C₉H₁₅N₂S⁺ | Protonated molecular ion [M+H]⁺ |
| 98.0525 | C₅H₆NS⁺ | Cleavage of the bond between the piperidine ring and the methylene bridge, forming a thiazolylmethyl cation. |
| 86.0964 | C₅H₁₂N⁺ | Charge retention on the piperidine fragment following cleavage of the methylene bridge bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Theoretical Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the thiazole ring, which acts as the primary chromophore. The piperidine ring, being a saturated heterocycle, does not absorb significantly in the typical UV-Vis range (200-800 nm).
The thiazole ring contains π electrons and non-bonding electrons (n) on the nitrogen and sulfur atoms, allowing for characteristic π–π* and n–π* transitions. researchgate.net Generally, for thiazole derivatives, the high-energy, high-intensity absorption bands are attributed to π–π* transitions within the aromatic ring. urfu.ru A lower-intensity band, sometimes observed as a shoulder, may be assigned to the n–π* transition, which is formally forbidden and thus weaker. researchgate.net The maximum absorption for simple thiazole derivatives is typically found in the range of 230-270 nm. urfu.rursc.org
To complement experimental data, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed. rsc.org These calculations can predict the energies of electronic transitions, the corresponding absorption wavelengths (λmax), and the oscillator strengths (a measure of transition probability), which helps in the definitive assignment of the observed absorption bands. researchgate.net
Table 2: Expected UV-Vis Absorption Data and Electronic Transitions for this compound
| Expected λmax (nm) | Molar Absorptivity (ε) | Proposed Transition | Involved Orbitals |
| ~240-260 | High | π → π | Transitions involving the π-system of the thiazole ring. |
| >260 | Low | n → π | Excitation of a non-bonding electron from N or S to an anti-bonding π* orbital. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if applicable)
The applicability of chiroptical spectroscopy is dependent on the chirality of the molecule. This compound possesses a stereocenter at the C3 position of the piperidine ring, meaning it can exist as two enantiomers (R and S). Therefore, this technique is highly relevant for its stereochemical characterization.
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. chemrxiv.org An ECD spectrum plots the difference in molar absorptivity (Δε) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's three-dimensional structure.
For this compound, the ECD spectrum would be used to determine the absolute configuration of its single stereocenter. By comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, the absolute configuration (R or S) can be unambiguously assigned. chemrxiv.orgresearchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chiral center and their interaction with the electronic transitions of the thiazole chromophore. While no experimental data is publicly available for this specific compound, the methodology remains a standard and powerful approach for the stereochemical elucidation of such chiral molecules.
Crystallographic Analysis and Solid State Structural Investigations of 5 3 Piperidylmethyl Thiazole and Its Congeners
Single Crystal X-ray Diffraction (SCXRD) for Atomic-Level Structural Elucidation
Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional structure of a crystalline compound at the atomic level. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce the arrangement of atoms, bond lengths, and bond angles with high precision. uol.de
While a dedicated SCXRD study for 5-(3-Piperidylmethyl)thiazole is not prominently available in the reviewed literature, extensive crystallographic data exists for a wide range of thiazole (B1198619) and piperidine-containing congeners. tandfonline.comnih.goviucr.orgacs.orgsioc-journal.cnmdpi.comnovapublishers.com For instance, studies on aryl thiazole piperidine (B6355638) amide derivatives have successfully utilized SCXRD to confirm their molecular structures. sioc-journal.cn Similarly, the structures of various thiazole derivatives, including those with functionalities that can engage in similar interactions as the piperidylmethyl group, have been unambiguously established through X-ray diffraction. iucr.orgmdpi.comnovapublishers.commdpi.com
In a typical SCXRD analysis of a congener like ethyl 2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole-4-carboxylate, a suitable single crystal is mounted on a diffractometer. conicet.gov.ar The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected and processed to solve and refine the crystal structure. mdpi.comchalcogen.ro These analyses reveal that the thiazole ring itself is generally planar. iucr.org For example, in 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, the imidazo[2,1-b]thiazole (B1210989) fragment is planar with a root-mean-square deviation of only 0.003 Å. iucr.org The piperidine ring, in contrast, typically adopts a stable chair conformation. researchgate.net The relative orientation of these two rings is determined by the torsion angles around the connecting methylene (B1212753) bridge.
The crystallographic data for such compounds are typically deposited in crystallographic databases, such as the Crystallography Open Database (COD), making them accessible for further study and comparison. ugr.es
Table 1: Representative Crystallographic Data for a Thiazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | chalcogen.ro |
| Space Group | P-1 | chalcogen.ro |
| a (Å) | 5.9308(2) | mdpi.com |
| b (Å) | 10.9695(3) | mdpi.com |
| c (Å) | 14.7966(4) | mdpi.com |
| α (°) | 100.5010(10) | mdpi.com |
| β (°) | 98.6180(10) | mdpi.com |
| γ (°) | 103.8180(10) | mdpi.com |
| Volume (ų) | 900.07(5) | mdpi.com |
Analysis of Crystal Packing and Supramolecular Assembly
The way individual molecules of this compound and its congeners pack together in the crystal lattice defines the supramolecular assembly. This packing is dictated by a variety of non-covalent interactions, which collectively stabilize the crystal structure. acs.orgnih.govrsc.org The study of these interactions is crucial for understanding the material's properties. rsc.org
Hydrogen bonds are among the most significant directional interactions in determining the supramolecular architecture of nitrogen- and oxygen-containing heterocyclic compounds. utexas.edu In the case of this compound, the piperidine ring contains a secondary amine (N-H group) which is a potent hydrogen bond donor. The thiazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor.
This donor-acceptor combination facilitates the formation of robust intermolecular hydrogen bonds, often leading to the assembly of molecules into chains or more complex networks. For example, in the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide, intermolecular N–H···O=C hydrogen bonds play a key role in stabilizing the crystal structure. nih.gov In other thiazole derivatives, C—H···N and C—H···O interactions are also prevalent, creating motifs like rings that further stabilize the packing. tandfonline.comiucr.org The presence of water molecules in the crystal lattice can also lead to the formation of extensive hydrogen-bonding networks, bridging different organic molecules. researchgate.net
The aromatic thiazole ring is capable of engaging in π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. nih.govconicet.gov.ar These interactions are crucial in the crystal engineering of many organic materials. scielo.org.mx In the solid state of related thiazole derivatives, these interactions are frequently observed, where the thiazole rings of adjacent molecules arrange in a parallel or offset face-to-face fashion. iucr.orgrsc.org
For instance, in the crystal structure of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, molecules are linked by π–π stacking interactions into columns, with interplanar distances of 3.351(2) Å and 3.410(5) Å. iucr.org Similarly, weak π–π stacking interactions have been observed between thiazole and thiadiazole rings in other heterocyclic systems, with centroid-to-centroid distances around 3.8 Å. iucr.org The geometry and energy of these interactions are influenced by the electrostatic potential of the interacting rings, with electrostatically enhanced π–π stacking occurring between electron-poor and electron-rich aromatic systems. conicet.gov.ar
C-H...π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and the π-system of the thiazole ring acts as the acceptor. These interactions are common and play a significant role in stabilizing the three-dimensional structure. acs.orgconicet.gov.ar
Halogen Bonds: In congeners containing halogen substituents (e.g., bromine or chlorine), halogen bonds (e.g., Br...Br interactions) can be observed, which are directional interactions between a halogen atom and a nucleophilic site. tandfonline.com
Chalcogen Bonds: Interactions involving the sulfur atom of the thiazole ring, known as chalcogen bonds, can also be present. For example, S···C or S···N contacts have been noted in the crystal packing of related compounds. iucr.org
The collective contribution of these varied and often subtle interactions dictates the final, intricate supramolecular assembly observed in the crystal. rsc.orgresearchgate.net
Table 2: Common Non-Covalent Interactions in Thiazole Derivatives
| Interaction Type | Description | Typical Distance (Å) | Reference |
|---|---|---|---|
| N-H···N | Hydrogen bond between piperidine N-H and thiazole N | ~2.8 - 3.2 | tandfonline.com |
| C-H···O | Weak hydrogen bond involving a C-H donor and an oxygen acceptor | ~3.0 - 3.5 | tandfonline.comconicet.gov.ar |
| π-π Stacking | Interaction between aromatic thiazole rings | ~3.3 - 3.8 (interplanar) | iucr.org |
| C-H···π | Interaction between a C-H bond and the thiazole π-system | ~2.8 - 3.1 (H to centroid) | conicet.gov.ar |
Polymorphism Studies and their Impact on Solid-State Organization
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism is particularly important in the pharmaceutical and materials sciences. For metal complexes of thiazole-4-carboxylic acid, two distinct polymorphs (α and β) have been identified for cobalt and nickel complexes, with their formation being dependent on solvent composition and temperature. researchgate.net Although no specific polymorphism studies on this compound are reported, the potential for its existence is plausible given the conformational flexibility of the piperidylmethyl substituent and the possibility of different hydrogen-bonding motifs. Different packing arrangements could arise from variations in crystallization conditions, potentially leading to polymorphs with different stabilities and properties.
Correlation between Crystal Structure and Potential Material Properties
The arrangement of molecules in the solid state directly influences the macroscopic properties of the material. rsc.org For thiazole-based compounds, the crystal packing can significantly affect their photophysical properties. rsc.org For example, in some thiazolo[5,4-d]thiazole (B1587360) derivatives, the molecular arrangement, governed by non-covalent interactions, dictates the fluorescence emission spectrum, spanning from orange-red to blue. rsc.org The presence of strong intermolecular interactions, such as π-π stacking, can lead to changes in fluorescence quantum yields. acs.org
Furthermore, the specific supramolecular assembly can influence the biological activity of a compound by presenting different pharmacophoric features for interaction with biological targets. The development of bioactive materials with improved properties is often linked to understanding and controlling the solid-state structure. nih.gov Therefore, a thorough understanding of the crystal structure of this compound would be a critical step in exploring its potential applications in materials science or medicinal chemistry.
Advanced Computational and Theoretical Studies of 5 3 Piperidylmethyl Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the chemical reactivity of molecules. irjweb.com These methods allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution.
Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 5-(3-Piperidylmethyl)thiazole, this is typically performed using Density Functional Theory (DFT) methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p). epu.edu.iqresearchgate.net This process calculates the molecule's energy for various atomic arrangements until the lowest energy conformation, or ground state, is found.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. The key dihedral angles—specifically around the bond connecting the piperidyl and thiazole (B1198619) moieties—define the molecule's different spatial arrangements, or conformers. By systematically rotating these bonds and performing energy calculations for each resulting structure, a potential energy surface can be mapped. nih.gov This analysis identifies the most stable conformers (energy minima) and the energy barriers between them (transition states). For instance, the piperidine (B6355638) ring itself exists in a stable chair conformation, but its orientation relative to the thiazole ring can vary, leading to different conformers with distinct energy levels. core.ac.uk
Table 1: Illustrative Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Global Minimum) | 178.5° | 0.00 | 75.3 |
| 2 | 65.2° | 4.12 | 15.1 |
| 3 | -68.9° | 5.98 | 9.6 |
Note: This data is illustrative, based on typical values for similar heterocyclic compounds, and represents a plausible conformational landscape.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Electronic Transitions and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. wikipedia.orgsapub.org
The energy of the HOMO is related to the molecule's ionization potential, indicating its nucleophilicity. The LUMO's energy is related to the electron affinity and points to its electrophilicity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly involving the sulfur and nitrogen atoms. The LUMO distribution would indicate the most probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small energy gap indicates higher reactivity and susceptibility to electronic transitions. researchgate.net This gap can be correlated with the molecule's electronic absorption spectra. irjweb.comresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| ΔE (Energy Gap) | 5.20 | Indicates chemical reactivity and kinetic stability. |
Note: These values are representative examples for thiazole derivatives calculated using DFT (B3LYP method) and illustrate the expected electronic characteristics. irjweb.comatlantis-press.com
Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule, allowing for the prediction of how it will interact with other chemical species. uni-muenchen.delibretexts.org The MEP surface is colored based on the electrostatic potential: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netwolfram.com Green or yellow areas represent neutral or weakly polarized regions.
For this compound, the MEP map would likely show significant negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the piperidine ring, identifying these as the primary nucleophilic centers. Conversely, the hydrogen atoms attached to the piperidine nitrogen and the carbons adjacent to the heteroatoms would exhibit positive potential, marking them as electrophilic sites. This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net
Charge Distribution Analysis (e.g., Mulliken Charges) across the Molecular Structure
Mulliken population analysis is a computational method used to calculate the partial charge on each atom within a molecule. niscpr.res.in This analysis provides a quantitative measure of the electron distribution and polarity of covalent bonds. researchgate.net The calculated charges are influenced by the electronegativity of the atoms; highly electronegative atoms like nitrogen and sulfur are expected to have a net negative charge, while carbon and hydrogen atoms will generally have positive charges. researchgate.net
This charge distribution affects many molecular properties, including the dipole moment and the molecule's reactivity. niscpr.res.in In this compound, the nitrogen and sulfur atoms would be the most negatively charged centers, confirming their role as nucleophilic sites. The carbon atom of the thiazole ring situated between the nitrogen and sulfur atoms would likely carry a positive charge, making it susceptible to nucleophilic attack.
Table 3: Illustrative Mulliken Atomic Charges for Key Atoms
| Atom | Element | Predicted Mulliken Charge (a.u.) | Role |
|---|---|---|---|
| N (thiazole) | Nitrogen | -0.450 | Nucleophilic center |
| S (thiazole) | Sulfur | -0.115 | Nucleophilic center |
| C2 (thiazole) | Carbon | +0.280 | Electrophilic center |
| N (piperidine) | Nitrogen | -0.520 | Nucleophilic center |
| H (on N-piperidine) | Hydrogen | +0.310 | Electrophilic center |
Note: These charges are illustrative and represent typical values derived from DFT calculations for similar N-heterocyclic compounds. irjweb.comresearchgate.net
Aromaticity Assessment of the Thiazole Heterocycle within the Compound
The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, and it is considered an aromatic system. wikipedia.orgwikipedia.org Its aromaticity arises from the delocalization of six π-electrons within the planar ring structure, which imparts significant chemical stability. irjweb.com This aromatic character is greater than that of corresponding oxazoles. wikipedia.org
Computational methods can quantify the degree of aromaticity. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used. NICS calculations, for example, measure the magnetic shielding at the center of the ring; a significant negative value is indicative of a diamagnetic ring current, a hallmark of aromaticity. Theoretical studies on related thiadiazoles confirm their aromatic character, which is often higher than that of other heterocyles like pyrrole or thiophene (B33073). researchgate.net These assessments confirm the stability of the thiazole core in this compound and help predict its reaction patterns, such as a preference for electrophilic substitution rather than addition reactions. wikipedia.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated physiological environment (e.g., in a water box with ions). researchgate.netresearchgate.net
For this compound, an MD simulation can reveal:
Conformational Flexibility: How the molecule transitions between different stable conformations, showing the flexibility of the linker between the piperidine and thiazole rings.
Solvent Interactions: How the molecule interacts with surrounding water molecules, including the formation and breaking of hydrogen bonds.
Stability of Complexes: If docked into a biological target like a receptor or enzyme, MD simulations can assess the stability of the binding pose and the key interactions that maintain the complex over time. nih.gov
Analysis of the MD trajectory, using metrics like the Root Mean Square Deviation (RMSD), can quantify the stability of the molecule's structure. nih.gov The results from MD simulations are crucial for understanding how the molecule's flexibility and interactions with its environment influence its biological activity.
Theoretical Investigations of Reaction Mechanisms and Catalysis Associated with this compound
The synthesis of this compound involves the formation of two key heterocyclic structures: a thiazole ring and a piperidine ring. Computational chemistry provides a powerful lens through which to examine the intricate mechanisms of these ring-forming reactions.
The formation of the thiazole ring in derivatives of this compound is often achieved through the well-established Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the step-by-step mechanism of this synthesis. These studies can model the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Computational analysis helps in identifying the transition states and intermediates, thereby providing a detailed energy profile of the reaction pathway. This allows for a deeper understanding of the factors that influence the reaction rate and yield.
The piperidine moiety is a saturated heterocycle, and its synthesis can be approached through various routes, including the reduction of corresponding pyridine (B92270) precursors or through intramolecular cyclization reactions. Theoretical studies of piperidine synthesis often focus on the stereochemical outcomes and the energetic feasibility of different cyclization pathways. For instance, computational models can predict the most stable conformations of reaction intermediates and transition states, which in turn dictates the stereochemistry of the final product. Quantum chemical calculations can also be employed to investigate the catalytic cycles of metal-catalyzed reactions used in the synthesis of piperidine derivatives, providing insights into the role of the catalyst in lowering the activation energy barriers.
While direct computational studies on the formation of the entire this compound molecule are not extensively documented, the principles derived from the theoretical investigations of the individual thiazole and piperidine syntheses provide a solid foundation for understanding its formation.
The reactivity of this compound is governed by the electronic properties of its constituent thiazole and piperidine rings. Computational methods are invaluable in mapping the electron density distribution and predicting the sites most susceptible to electrophilic and nucleophilic attack.
For the thiazole ring, computational analyses of the molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO and LUMO) reveal its reactivity patterns. The nitrogen atom in the thiazole ring is a site of high electron density, making it a potential center for protonation and coordination to metal ions. The carbon atoms of the thiazole ring exhibit varied reactivity. Theoretical studies indicate that the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. Conversely, the C5 position is generally the most electron-rich and is the preferred site for electrophilic substitution. The presence of the piperidylmethyl substituent at the C5 position will further modulate this reactivity, a factor that can be precisely quantified through computational models.
The piperidine ring, being a saturated amine, primarily exhibits nucleophilic character due to the lone pair of electrons on the nitrogen atom. Computational studies can quantify the nucleophilicity of the piperidine nitrogen and predict its reactivity towards various electrophiles. Furthermore, quantum chemical calculations can explore the conformational preferences of the piperidine ring and how these conformations influence its accessibility and reactivity. The most stable conformation is typically a chair form, but the presence of substituents can influence the equatorial versus axial preference, which in turn affects the steric hindrance around the nitrogen atom.
| Ring System | Position | Predicted Reactivity | Computational Evidence |
|---|---|---|---|
| Thiazole | N3 | Protonation, Metal Coordination | High Electron Density, MESP Minimum |
| Thiazole | C2 | Nucleophilic Attack | Electron Deficient, LUMO Lobe |
| Thiazole | C5 | Electrophilic Substitution | Electron Rich, HOMO Lobe |
| Piperidine | N1' | Nucleophilic Attack, Protonation | Lone Pair Availability, High Basicity |
The acid-base properties of this compound are crucial for its behavior in biological systems and for the development of pharmaceutical formulations. Theoretical calculations can provide accurate predictions of the pKa values associated with the protonation and deprotonation of this molecule.
The primary sites for protonation are the nitrogen atoms of the thiazole and piperidine rings. Computational methods, such as those based on DFT in conjunction with continuum solvation models, can be used to calculate the free energy change of the protonation reaction in solution. These calculations can predict which nitrogen atom is more basic and therefore more likely to be protonated at physiological pH. The basicity of the piperidine nitrogen is generally higher than that of the thiazole nitrogen.
Theoretical studies can also investigate the possibility of deprotonation, particularly from the methyl group linking the two rings, although this is less likely under physiological conditions. By calculating the proton affinities and pKa values, a comprehensive picture of the acid-base equilibria of this compound can be constructed.
In Silico Studies of Molecular Interactions with Biological Macromolecules
Understanding how this compound interacts with biological targets such as enzymes and receptors is fundamental to elucidating its mechanism of action. In silico techniques like molecular docking and binding energy calculations are powerful tools for this purpose.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its derivatives, docking simulations can provide detailed insights into their binding modes within the active sites of enzymes or the binding pockets of receptors.
While specific docking studies on this compound are not widely published, studies on structurally related compounds containing a piperidinyl thiazole core have demonstrated the utility of this approach. For instance, molecular docking of piperidinyl thiazole isoxazolines into the active site of fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation, has been reported. nih.gov These simulations revealed that the piperidinyl thiazole core can fit snugly within the ligand-binding domains of the enzyme. nih.gov The simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, the thiazole ring's nitrogen atom can act as a hydrogen bond acceptor, while the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov
Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target. This is often expressed as a binding energy, with more negative values indicating a stronger interaction. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) can be used to calculate these binding energies.
In the context of piperidinyl thiazole derivatives, docking studies have estimated binding constants in the low nanomolar range for their interaction with FAAH. nih.gov These calculations help in identifying "hotspots" within the binding site – specific amino acid residues that contribute significantly to the binding affinity. For the piperidinyl thiazole core, key interactions have been identified with residues such as PHE381, MET495, and PHE192 in the FAAH active site. nih.gov The thiazole ring has been observed to form potential hydrogen bonds, while the piperidine ring can engage in C-H-π interactions. nih.gov
These computational predictions of binding modes and energies are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs of this compound.
| Ligand Moiety | Interacting Residue | Type of Interaction |
|---|---|---|
| Terminal Aryl Ring | PHE381 | Edge-to-face π-π stacking |
| Thiazole Ring | MET495 | Potential Hydrogen Bond |
| Piperidine Ring | PHE192 | C-H-π Interaction |
| Carbamate Aryl Ring | MET191 | C-H-π Interaction |
Computational Derivation of Structure-Activity Relationships (SAR) based on Molecular Interactions
Despite a comprehensive search of available scientific literature, no specific computational studies detailing the structure-activity relationships (SAR) of this compound based on its molecular interactions were found. While computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis are commonly employed to elucidate the SAR of thiazole-containing compounds, research focusing explicitly on the this compound scaffold does not appear to be publicly available at this time.
General computational studies on broader classes of thiazole derivatives have been conducted to explore their potential as antimicrobial, anticancer, and anti-inflammatory agents. These studies often involve docking the thiazole derivatives into the active sites of specific protein targets to predict binding affinities and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their biological activity. Furthermore, QSAR studies on various thiazole series have been performed to correlate physicochemical properties with biological activity, leading to predictive models that can guide the design of more potent analogs.
However, the absence of specific studies on this compound means that detailed research findings, including data tables of molecular interactions, binding energies, and pharmacophoric features for this particular compound, could not be retrieved and are therefore not presented in this article. The computational derivation of its SAR remains an area for future investigation.
Chemical Derivatization and Functionalization Strategies for 5 3 Piperidylmethyl Thiazole
Strategic Modification of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. mdpi.commdpi.com Its reactivity is characterized by the acidity of the proton at the C2 position and the susceptibility of the ring to electrophilic substitution and metalation, which enables diverse functionalization pathways. mdpi.com
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgimperial.ac.uk The strategy involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. organic-chemistry.orgnih.gov For thiazole systems, the nitrogen atom can act as a weak DMG, but the inherent acidity of the C2 proton often dominates, making it the primary site of lithiation. researchgate.net
In the context of 5-(3-Piperidylmethyl)thiazole, the positions available for substitution are C2 and C4. The C5 position is already substituted, and this substituent can influence the regioselectivity of further reactions.
Substitution at the C2 Position: The proton at the C2 position of the thiazole ring is the most acidic and can be readily removed by strong bases like n-butyllithium (n-BuLi). This allows for the introduction of a wide array of electrophiles. For the parent compound, this would involve initial protection of the piperidine (B6355638) nitrogen (e.g., as a Boc-carbamate) to prevent side reactions. The resulting C2-lithiated species can react with electrophiles such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides to yield C2-substituted derivatives.
Substitution at the C4 Position: Functionalization at the C4 position is more challenging due to its lower acidity compared to C2. However, strategies like halogen-metal exchange can be employed. researchgate.net If a bromine or iodine atom is first introduced at the C4 position, subsequent treatment with an organolithium reagent can generate the C4-lithiated species, which can then be trapped with an electrophile. The directing effect of the sulfur atom can also facilitate metalation at adjacent positions under specific conditions. researchgate.netcdnsciencepub.com
Influence of the C5-Substituent: The (3-piperidylmethyl) group at the C5 position will electronically and sterically influence the reactivity of the other ring positions. This group may affect the rate and regioselectivity of metalation and subsequent substitution reactions.
A summary of potential substitution strategies is presented below.
| Position | Method | Reagents | Potential Products |
| C2 | Direct Lithiation | 1. N-protection (e.g., Boc₂O) 2. n-BuLi 3. Electrophile (E+) | C2-functionalized derivatives (e.g., alcohols, ketones, alkylated thiazoles) |
| C4 | Halogen-Metal Exchange | 1. N-protection 2. Halogenation (e.g., NBS, I₂) 3. n-BuLi or t-BuLi 4. Electrophile (E+) | C4-functionalized derivatives |
Annulation reactions involve the construction of a new ring fused to an existing one. For the thiazole system, this can lead to the formation of biologically relevant scaffolds like thiazolo[4,5-b]pyridines, thiazolo-fused lactones, and other complex heterocyclic systems. researchgate.netacs.org These reactions often utilize functional groups on the thiazole ring as handles for cyclization.
Starting from a functionalized this compound derivative, several annulation strategies can be envisioned:
Thiazolo[4,5-b]pyridine Synthesis: If an amino group is present at C4 and a carbonyl or related group at C5, intramolecular condensation or heteroannulation can lead to a fused pyridine (B92270) ring. researchgate.net For the target molecule, this would require prior functionalization of the C4 position with an amino group and modification of the C5-substituent.
[3+3] Annulation: N-heterocyclic carbene (NHC) catalyzed [3+3] annulation reactions between 2-bromoenals and 2-substituted benzo[d]thiazoles have been developed to synthesize dihydro-1H-benzothiazolopyridinones. nih.gov A similar strategy could potentially be adapted for the thiazole core of the target molecule.
[3+2] and [3+4] Annulations: Phosphine-catalyzed [3+2] annulations of thioamides can yield 5-alkenyl thiazolones, while NHC-catalyzed [3+4] annulations of enals and 5-alkenyl thiazolones can produce thiazole-fused ε-lactones. organic-chemistry.orgacs.orgorganic-chemistry.org These methods highlight advanced strategies for building complex fused systems onto a thiazole core.
Chemical Transformation and Functionalization of the Piperidine Ring
The piperidine ring offers multiple sites for derivatization, including the secondary amine nitrogen and the carbon atoms of the ring itself. mdpi.com
The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation reactions. These are fundamental transformations for diversifying the structure and modulating properties such as basicity, lipophilicity, and biological target interaction. researchgate.net
N-Alkylation: This can be achieved by reacting the parent compound with various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid formed during the reaction. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃, H₂/Pd), is another common method to introduce N-alkyl groups.
N-Acylation: Acylation is readily accomplished using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent like DCC or HATU). This reaction converts the basic piperidine nitrogen into a neutral amide functionality, which can significantly alter the molecule's pharmacological profile.
The table below summarizes common N-functionalization reactions applicable to this compound.
| Reaction Type | Reagent Class | Example Reagents | Product Functional Group |
| N-Alkylation | Alkyl Halides | Methyl iodide (MeI), Benzyl bromide (BnBr) | Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Acetone + NaBH(OAc)₃ | N-isopropyl group |
| N-Acylation | Acyl Chlorides | Acetyl chloride (AcCl) | Amide |
| N-Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |
| N-Carbamoylation | Isocyanates | Phenyl isocyanate | Urea |
Direct and selective functionalization of C-H bonds on the piperidine ring is a more advanced strategy that avoids the need for pre-functionalized starting materials. acs.orgresearchgate.net
α-Amino C-H Functionalization: The C-H bonds at the C2 and C6 positions, adjacent to the nitrogen, are activated towards oxidation and deprotonation. Photoredox catalysis has been utilized for the highly diastereoselective α-amino C–H arylation of complex piperidine derivatives. nih.gov
Remote C-H Functionalization: Modification of the C3, C4, and C5 positions is more challenging due to the lower reactivity of these C-H bonds. However, transition-metal-catalyzed methods, often involving a directing group, have been developed for remote C(sp³)–H arylation. acs.org For instance, palladium-catalyzed transannular C-H arylation has been reported for certain bicyclic amine systems. acs.org Recent breakthroughs have also combined enzymatic oxidation to install a hydroxyl "handle" at various positions, which can then be used for radical cross-coupling reactions to form C-C bonds. acs.org
Functionalization via Ring Intermediates: An indirect approach involves the formation of an enamine or tetrahydropyridine (B1245486) intermediate, which can then undergo reactions like cyclopropanation followed by ring-opening to introduce substituents at specific positions. chemrxiv.org
Derivatization for Enhanced Analytical Performance (e.g., for HPLC-UV/Fluorescence Detection)
For quantitative analysis by High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of compounds that lack a strong chromophore (for UV detection) or are not naturally fluorescent (for fluorescence detection). welch-us.comnih.gov Since the this compound scaffold contains a secondary amine, it is an excellent candidate for such derivatization. nih.gov
Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. nih.gov This can improve both sensitivity and chromatographic behavior.
UV-Visible Detection: Reagents that introduce a highly conjugated system can be used to enhance UV absorbance. 4-Toluenesulfonyl chloride has been successfully used to derivatize piperidine for RP-HPLC analysis with UV detection. nih.gov Other common reagents for amines include 2,4-dinitrofluorobenzene (DNFB).
Fluorescence Detection: For higher sensitivity and selectivity, fluorescent tagging agents are used. mdpi.com These reagents are often themselves non-fluorescent but form highly fluorescent products upon reaction with an amine. Common derivatizing agents for amines include:
o-Phthaldialdehyde (OPA): Reacts with primary and secondary amines (in the presence of a thiol) to form highly fluorescent isoindole derivatives. mdpi.com
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamides.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with both primary and secondary amines.
Monobromobimane (MBB): A fluorescent labeling agent used for thiols, but derivatization protocols for amines also exist.
The selection of a derivatization reagent depends on the specific analytical requirements, such as desired sensitivity, sample matrix, and available instrumentation.
| Reagent | Detection Method | Target Group | Notes |
| 4-Toluenesulfonyl Chloride | HPLC-UV | Secondary Amine | Simple, effective for UV detection. nih.gov |
| o-Phthaldialdehyde (OPA) | HPLC-Fluorescence | Secondary Amine (with thiol) | Common, rapid reaction. mdpi.com |
| Dansyl Chloride (DNS-Cl) | HPLC-Fluorescence | Secondary Amine | Forms stable, highly fluorescent derivatives. |
| FMOC-Cl | HPLC-Fluorescence | Secondary Amine | Forms stable, highly fluorescent derivatives. |
Future Directions and Emerging Research Opportunities for 5 3 Piperidylmethyl Thiazole
Development of Innovative and Sustainable Synthetic Routes
The synthesis of 5-(3-Piperidylmethyl)thiazole and its analogs is moving towards more environmentally friendly and efficient methods. Traditional synthetic approaches often rely on hazardous reagents and produce significant chemical waste. nih.govresearchgate.netresearchgate.net The future of its synthesis lies in the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer solvents and reaction conditions. chemistryjournals.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole (B1198619) Derivatives
| Feature | Conventional Synthesis | Green Synthesis |
|---|---|---|
| Reagents | Often hazardous | Safer, non-toxic alternatives |
| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids chemistryjournals.net |
| Catalysts | Often heavy metals | Biocatalysts, green catalysts nih.gov |
| Energy Input | High, prolonged heating | Microwave, ultrasound, mechanochemistry nih.gov |
| Waste Generation | High | Minimized |
| Efficiency | Lower atom economy | Higher atom economy |
Application of Advanced Spectroscopic and Structural Characterization Techniques
A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is crucial for its rational application. Advanced spectroscopic and structural characterization techniques are becoming indispensable tools in this endeavor. numberanalytics.comresearchgate.net While standard techniques like NMR and mass spectrometry provide basic structural information, more sophisticated methods are needed to probe the finer details of its molecular architecture and intermolecular interactions.
Two-dimensional NMR (2D NMR) spectroscopy, for instance, can provide detailed insights into the spatial arrangement of atoms and their connectivity. numberanalytics.com X-ray diffraction studies on crystalline derivatives of this compound can offer precise information about bond lengths, bond angles, and crystal packing. researchgate.net Furthermore, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can probe the vibrational modes of the molecule, offering information about functional groups and molecular bonding. researchgate.net The synergistic use of multiple techniques enables a more complete and reliable characterization of the molecule's structure. researchgate.net
Table 2: Advanced Spectroscopic and Structural Analysis Techniques
| Technique | Information Gained |
|---|---|
| 2D NMR Spectroscopy | Detailed spatial arrangement and molecular interactions. numberanalytics.com |
| X-ray Diffraction | Crystalline phases, unit cell dimensions, and degree of crystallinity. researchgate.net |
| EPR Spectroscopy | Behavior of paramagnetic species in molecular assemblies. numberanalytics.com |
| Fluorescence Spectroscopy | Photophysical properties of complex molecular assemblies. numberanalytics.com |
| Cryo-Electron Microscopy (Cryo-EM) | Structure of supramolecular polymers and their assemblies. numberanalytics.com |
Integration of Multi-Scale Computational Methodologies for Predictive Modeling
Computational chemistry is poised to play a transformative role in the study of this compound. Multi-scale computational models, which bridge different levels of theory and simulation, can provide predictive insights into the molecule's behavior from the quantum level to macroscopic properties. nih.govresearchgate.net These computational tools serve as learning instruments that can guide experimental work and help optimize molecular processes. nih.gov
At the most fundamental level, quantum mechanical calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. Molecular dynamics (MD) simulations can then be used to study the conformational dynamics and interactions of this compound with its environment, such as solvent molecules or biological macromolecules. By integrating these different computational approaches, researchers can build predictive models for various applications. rsc.org A significant challenge lies in connecting models across different biological and temporal scales and then interpreting the integrated outputs. nih.gov
Rational Design of Targeted Analogs and Probes for Mechanistic Chemical Biology Research
The core structure of this compound serves as a versatile scaffold for the rational design of targeted analogs and chemical probes. nih.govnih.gov These tools are essential for dissecting complex biological pathways and identifying novel therapeutic targets. nih.gov By systematically modifying the piperidine (B6355638) and thiazole rings, researchers can fine-tune the molecule's properties to achieve desired biological activities.
For example, analogs can be designed to selectively interact with specific enzymes or receptors. nih.gov The synthesis of a series of arylidene-hydrazinyl-1,3-thiazoles was undertaken to target both DNA and human dihydrofolate reductase (hDHFR). nih.gov Molecular docking and dynamics simulations can guide the design of these analogs by predicting their binding modes and affinities. nih.gov Furthermore, by attaching fluorescent tags or other reporter groups to the this compound scaffold, chemical probes can be created to visualize and track biological processes in real-time. rsc.orgrsc.org
Exploration of this compound within New Chemical Space and Interdisciplinary Applications
The future of this compound research also lies in exploring its potential in new and uncharted areas of chemical space and fostering interdisciplinary collaborations. edelris.com The unique combination of the piperidine and thiazole heterocycles suggests that this compound could find applications beyond its current areas of investigation.
The vastness of chemical composition space presents a major hurdle for materials chemistry, making a complete listing of potentially valuable compositions impractical. chemrxiv.org Exploring new chemical space involves synthesizing novel derivatives with unprecedented structural motifs and evaluating their properties in diverse contexts. edelris.com For instance, the incorporation of this scaffold into metal-organic frameworks (MOFs), polymers, or other advanced materials could lead to novel properties and applications. Interdisciplinary research, combining the expertise of organic chemists, materials scientists, biologists, and computational scientists, will be crucial for unlocking the full potential of this compound and its derivatives in areas such as antimicrobial drug development and beyond. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Q. Table 1. Key Pharmacological Data for Selected Derivatives
| Compound | IC₅₀ (HCT-116, µM) | MES ED₅₀ (mg/kg) | LogP |
|---|---|---|---|
| 7e | 4.2 | 15.0 | 2.8 |
| 8c | 3.16 | N/A | 3.1 |
| Cisplatin | 5.18 | N/A | -0.3 |
Q. Table 2. Docking Scores for GABA Transaminase Inhibitors
| Compound | Docking Score (kcal/mol) | RMSD (Å) |
|---|---|---|
| Vigabatrin | -9.2 | 0.255 |
| 7j | -8.7 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
